Camelliaside A
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Overview
Description
Camelliaside A is a flavonoid glycoside found in the seeds of Camellia oleifera and Camellia sinensis. This compound is known for its radical scavenging and enzyme inhibitory activities, making it a subject of interest in various scientific fields . It has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Camelliaside A can be synthesized through enzymatic hydrolysis of tea seed extract. The process involves the use of commercial enzyme complexes such as Ultraflo, Celluclast, and Shearzyme, which selectively hydrolyze the xylosyl moiety of Camelliaside B, producing primarily kaempferol diglycoside . Viscozyme is another enzyme that transforms this compound and Camelliaside B into kaempferol by non-specific hydrolysis .
Industrial Production Methods: The industrial production of this compound typically involves the extraction of tea seed pomace using methanol. The extract is then subjected to various purification processes to isolate this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Camelliaside A undergoes several types of chemical reactions, including:
Oxidation: It scavenges superoxide radicals in a cell-free assay.
Enzyme Inhibition: It inhibits recombinant human monoamine oxidase B and 5-lipoxygenase.
Common Reagents and Conditions:
Oxidation: Superoxide radicals are scavenged in a cell-free assay.
Enzyme Inhibition: Recombinant human monoamine oxidase B and 5-lipoxygenase are inhibited in cell-free assays.
Major Products Formed:
Oxidation: The primary product is a reduced form of the superoxide radical.
Enzyme Inhibition: The major products are the inhibited forms of monoamine oxidase B and 5-lipoxygenase.
Scientific Research Applications
Camelliaside A has a wide range of scientific research applications:
Mechanism of Action
Camelliaside A is similar to other flavonoid glycosides such as Camelliaside B, kaempferol, and quercetin. it is unique due to its specific radical scavenging and enzyme inhibitory activities .
Comparison with Similar Compounds
Camelliaside B: Another flavonoid glycoside found in tea seeds, known for its antioxidant properties.
Kaempferol: A flavonol with antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid with similar antioxidant and enzyme inhibitory activities.
Camelliaside A stands out due to its specific inhibition of monoamine oxidase B and 5-lipoxygenase, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C33H40O20 |
---|---|
Molecular Weight |
756.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(48-10)47-9-17-21(40)25(44)30(53-32-27(46)24(43)20(39)16(8-34)50-32)33(51-17)52-29-22(41)18-14(37)6-13(36)7-15(18)49-28(29)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20-,21+,23+,24-,25-,26+,27+,30+,31+,32-,33-/m0/s1 |
InChI Key |
VNLOLXSJMINBIS-XWAGUSETSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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